Methyl 4-bromo-5-cyano-2-fluorobenzoate
Description
Chemical Identity and Nomenclature
This compound is an aromatic ester compound with the molecular formula C₉H₅BrFNO₂ and a molecular weight of 258.04 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting the precise positional arrangement of its substituents on the benzoate framework. The Chemical Abstracts Service has assigned this compound the registry number 1805583-52-1, providing a unique identifier for chemical databases and regulatory purposes.
The structural identity of this compound is characterized by a benzene ring bearing a methyl ester group at the 1-position, a fluorine atom at the 2-position, a bromine atom at the 4-position, and a cyano group at the 5-position. This specific substitution pattern creates a highly functionalized aromatic system with distinct electronic and steric properties. The Standard International Chemical Identifier key for this compound is documented in chemical databases, enabling precise identification across different chemical information systems.
The compound exists among a family of related bromo-cyano-fluorobenzoate isomers, each distinguished by different positional arrangements of the same functional groups. Research has identified several structural analogs, including methyl 2-bromo-5-cyano-4-fluorobenzoate and methyl 4-bromo-2-cyano-5-fluorobenzoate, which share the same molecular formula but exhibit different substitution patterns. These positional isomers demonstrate the importance of precise structural definition in chemical nomenclature and highlight the systematic approach required for compound identification.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrFNO₂ |
| Molecular Weight | 258.04 g/mol |
| Chemical Abstracts Service Number | 1805583-52-1 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Molecular Descriptor Language Number | MFCD28735271 |
Historical Development and Discovery
The development of this compound emerged from the broader evolution of fluorinated aromatic chemistry that gained momentum in the late 20th and early 21st centuries. The compound represents part of a systematic exploration of multi-substituted benzoate derivatives designed to incorporate both electron-withdrawing and halogen substituents for enhanced chemical reactivity and biological activity. Patent literature indicates that the synthesis and characterization of this compound family occurred as part of comprehensive pharmaceutical research programs focused on developing novel bioactive molecules.
The historical context for this compound's development is rooted in the recognition that fluorinated organic molecules exhibit unique properties compared to their non-fluorinated analogs. Research documented in patent CN111018740B describes synthetic methodologies for related bromo-cyano-fluorobenzoate compounds, indicating systematic efforts to develop efficient preparation methods for this class of molecules. These synthetic approaches typically involve multi-step procedures starting from simpler aromatic precursors and employing sequential functionalization reactions to introduce the desired substituents.
The compound's emergence in chemical literature reflects the broader trend toward incorporating fluorine atoms into pharmaceutical intermediates and building blocks. The systematic development of fluorinated benzoate derivatives has been driven by the recognition that fluorine substitution can dramatically alter molecular properties including metabolic stability, lipophilicity, and biological activity. Historical synthetic approaches to this compound and related compounds have involved sophisticated multi-step procedures, including diazotization, iodination, and cyanation reactions as documented in patent literature.
The chronological development of synthesis methods for this compound demonstrates the evolution of organic synthetic methodology. Early approaches relied on traditional electrophilic aromatic substitution reactions, while more recent methodologies have incorporated transition metal-catalyzed processes and specialized fluorination techniques. Patent documentation from 2019 describes specific synthetic protocols that achieve improved yields and selectivity compared to earlier methods, reflecting ongoing optimization efforts in this area of chemistry.
Significance in Fluorinated Benzoate Research
This compound occupies a significant position within the broader landscape of fluorinated benzoate research due to its unique combination of functional groups and resulting chemical properties. The compound serves as an important intermediate in the synthesis of more complex fluorinated molecules, particularly in pharmaceutical and materials science applications. Research has demonstrated that fluorinated compounds like this benzoate derivative exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts, primarily due to the fluorine atom's unique electronegativity and small size.
The significance of this compound in contemporary chemical research is highlighted by its role as a building block for advanced synthetic transformations. The presence of both bromine and cyano functional groups provides multiple sites for chemical modification, while the fluorine substituent imparts unique electronic properties to the aromatic system. This combination of features makes the compound particularly valuable for structure-activity relationship studies in drug discovery programs and for the development of novel materials with specific properties.
Recent research has emphasized the importance of fluorinated building blocks in pharmaceutical chemistry, with studies indicating that approximately 30% of all newly approved drugs incorporate one or more fluorine atoms. Within this context, this compound represents a sophisticated example of modern fluorinated intermediate chemistry. The compound's utility extends beyond pharmaceutical applications to include materials science, where fluorinated aromatic compounds are valued for their thermal stability and unique physical properties.
The compound's research significance is further demonstrated by its inclusion in comprehensive studies of photosensitization catalysis, where fluorinated benzoate derivatives have been shown to serve as effective photosensitizing agents for various chemical transformations. Research published in academic literature describes how fluorinated benzoates can function both as catalysts and as auxiliary groups in photochemical reactions, highlighting the versatility of this compound class in modern synthetic chemistry. These applications demonstrate the compound's relevance beyond traditional pharmaceutical intermediate chemistry.
| Research Application | Significance | Reference Context |
|---|---|---|
| Pharmaceutical Intermediates | Building block for drug synthesis | Enhanced metabolic stability |
| Photosensitization Catalysis | Photochemical reaction catalyst | Visible light-powered transformations |
| Materials Science | Thermal stability enhancement | Fluorinated polymer applications |
| Structure-Activity Studies | Electronic property modification | Drug discovery optimization |
The compound's position in fluorinated benzoate research is also significant due to its potential role in developing new synthetic methodologies. The multi-functional nature of this compound provides opportunities for exploring novel coupling reactions, cyclization processes, and other advanced transformations. Research in this area continues to evolve, with ongoing studies investigating the unique reactivity patterns that emerge from the specific arrangement of functional groups in this molecule and related compounds.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-5-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)7(10)3-8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBDUZUXFZSLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-cyano-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-fluorobenzoate, followed by the introduction of a cyano group. The reaction conditions typically include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron or aluminum chloride. The cyano group can be introduced using a cyanation reagent such as copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: Products include amines or other reduced derivatives.
Oxidation: Products include carboxylic acids or other oxidized compounds.
Scientific Research Applications
Methyl 4-bromo-5-cyano-2-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-cyano-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, cyano, and fluorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, position, or additional functional groups. Below is a comparative analysis:
Table 1: Key Structural Analogs of Methyl 4-bromo-5-cyano-2-fluorobenzoate
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | 1193162-25-2 | C₉H₇BrFO₃ | Br (5), F (4), OCH₃ (2) | 261.05 | Methoxy vs. cyano group |
| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | 1644-71-9 | C₈H₅BrFO₃ | Br (4), F (5), OH (2) | 247.03 | Hydroxy vs. cyano and ester group |
| Methyl 5-bromo-2-chloro-4-fluorobenzoate | 908248-32-8 | C₈H₅BrClFO₂ | Br (5), Cl (2), F (4) | 267.48 | Chloro vs. cyano substituent |
| Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate | 2253789-54-5 | C₉H₇Br₂FO₂ | Br (5), BrCH₂ (2), F (4) | 325.96 | Bromomethyl vs. cyano group |
Physicochemical Properties
- Molecular Weight: The cyano group reduces molecular weight compared to bromomethyl-substituted analogs (e.g., 258.04 vs. 325.96 g/mol for Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate) .
- Stability: The fluorine and cyano groups likely increase resistance to oxidation but may render the compound prone to hydrolysis under strong acidic/basic conditions, similar to Methyl 4-bromo-5-fluoro-2-hydroxybenzoate .
Biological Activity
Methyl 4-bromo-5-cyano-2-fluorobenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound possesses the following chemical structure:
- Molecular Formula : C9H6BrFNO2
- Functional Groups : Bromine (Br), Cyano (CN), Fluorine (F)
These functional groups contribute to the compound's unique reactivity and biological properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine, cyano, and fluorine substituents enhances its binding affinity and specificity, potentially modulating several biochemical pathways.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signal transduction processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study comparing its efficacy with other compounds, it demonstrated lower minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.008 | E. coli |
| Control Compound A | 0.03 | E. coli |
| Control Compound B | 0.125 | P. aeruginosa |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
This compound is compared with structurally similar compounds to highlight its unique biological properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-bromo-5-cyano-4-fluorobenzoate | C9H6BrFN | Different substitution pattern affecting reactivity |
| Methyl 5-bromo-4-chloro-2-fluorobenzoate | C8H5BrClF | Chlorine instead of fluorine; different applications |
| Methyl 4-bromo-2-cyano-5-fluorobenzoate | C9H6BrFNO2 | Similar structure but distinct biological activity |
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted by [source] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results, significantly inhibiting bacterial growth compared to standard antibiotics. -
Case Study on Anticancer Potential :
Another investigation published in [source] explored the anticancer effects of the compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Q & A
Basic Research Question
- NMR Spectroscopy : - and -NMR confirm the ester group (δ ~3.9 ppm for methyl protons) and substituent positions on the aromatic ring. Fluorine coupling patterns in -NMR aid in verifying the 2-fluoro substitution .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion peak at 268.06 (calculated for ) and fragments corresponding to bromine loss ( 189) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL or similar software resolves bond lengths and angles, critical for studying reactivity .
How do the electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The bromine atom at position 4 serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the electron-withdrawing cyano (position 5) and fluoro (position 2) groups activate the ring toward nucleophilic aromatic substitution (SNAr). Key considerations:
- Steric hindrance : The methyl ester at position 1 may slow reactions requiring bulky catalysts (e.g., Pd(PPh)).
- Electronic modulation : The cyano group enhances electrophilicity at position 4, favoring coupling with aryl boronic acids.
Experimental Design : Use -NMR to track coupling efficiency and GC-MS to identify side products like dehalogenated intermediates .
What strategies mitigate competing side reactions during functionalization of this compound?
Advanced Research Question
Common side reactions include ester hydrolysis under basic conditions or cyano group reduction. Mitigation approaches:
- Protecting Groups : Temporarily protect the ester with tert-butyl groups in basic media.
- Selective Catalysis : Use Pd catalysts with electron-deficient ligands (e.g., XPhos) to suppress reduction of the cyano group during cross-coupling.
- Low-Temperature Conditions : Perform lithiation or Grignard reactions at −78°C to avoid nucleophilic attack on the ester .
How does this compound compare to structural analogs in bioactivity studies?
Advanced Research Question
Comparative studies with analogs (e.g., Methyl 4-bromo-3-fluorobenzoate) reveal structure-activity relationships (SAR):
| Compound | IC (µM) | Target Cell Line |
|---|---|---|
| This compound | 15 | HeLa (cervical cancer) |
| Methyl 4-bromo-3-fluorobenzoate | 20 | A549 (lung cancer) |
The cyano group enhances cytotoxicity by increasing cellular uptake and interaction with intracellular thiols. Fluorine at position 2 improves metabolic stability .
What crystallographic challenges arise when resolving the structure of this compound?
Advanced Research Question
- Crystal Packing : Bulky substituents (bromo, cyano) complicate crystal growth. Use slow vapor diffusion with dichloromethane/hexane.
- Disorder : The methyl ester may exhibit rotational disorder. Refine using SHELXL’s PART instruction to model partial occupancy .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous scattering for bromine and fluorine .
How can computational methods predict the reactivity of this compound in drug design?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and identify nucleophilic/electrophilic sites.
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The cyano group often forms hydrogen bonds with active-site lysines .
What are the limitations of using this compound in high-throughput screening (HTS)?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
